molecular formula C22H14O2 B14252095 6,7-Diphenylnaphthalene-1,4-dione CAS No. 249512-73-0

6,7-Diphenylnaphthalene-1,4-dione

Cat. No.: B14252095
CAS No.: 249512-73-0
M. Wt: 310.3 g/mol
InChI Key: MEIFRMXVUPRSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Diphenylnaphthalene-1,4-dione is an organic compound with the molecular formula C22H14O2 It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone functionalities at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diphenylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with naphthalene derivatives under acidic or basic conditions. Catalysts such as L-proline or nano copper (II) oxide can be used to facilitate the reaction . The reaction is often carried out under reflux conditions in ethanol, providing high yields and short reaction times.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6,7-Diphenylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include hydroxy, amino, and alkyl-substituted naphthoquinones, which have diverse applications in chemical synthesis and material science .

Scientific Research Applications

6,7-Diphenylnaphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Diphenylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox regulation and signaling pathways associated with cell survival and proliferation .

Comparison with Similar Compounds

Uniqueness: 6,7-Diphenylnaphthalene-1,4-dione is unique due to its structural complexity and the presence of phenyl groups, which enhance its chemical reactivity and biological activity. Its diverse applications in multiple scientific fields further distinguish it from other naphthoquinones .

Properties

CAS No.

249512-73-0

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

6,7-diphenylnaphthalene-1,4-dione

InChI

InChI=1S/C22H14O2/c23-21-11-12-22(24)20-14-18(16-9-5-2-6-10-16)17(13-19(20)21)15-7-3-1-4-8-15/h1-14H

InChI Key

MEIFRMXVUPRSAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2C4=CC=CC=C4)C(=O)C=CC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.